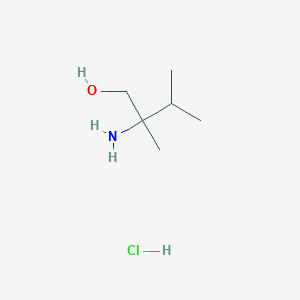

2-Amino-2,3-dimethylbutan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2,3-dimethylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)6(3,7)4-8;/h5,8H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQUCIASNVBLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149861-16-5 | |

| Record name | 2-amino-2,3-dimethylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Chemical Routes

Chemical synthesis of 2-Amino-2,3-dimethylbutan-1-ol hydrochloride generally involves multi-step processes starting from readily available precursors like ketones and nitriles. The key steps include nitrile hydrolysis, reduction, and subsequent amination.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Nitrile Formation | Synthesis of 2,3-dimethylbutanenitrile | Methylation of isobutyraldehyde or via Strecker synthesis | High efficiency, but environmental concerns due to nitrile waste |

| 2. Nitrile Hydrolysis | Conversion of nitrile to amide | Acidic or basic hydrolysis at elevated temperature | Produces amino amide intermediates; generates waste |

| 3. Reduction & Amination | Conversion to amino alcohol | Hydrogenation with catalysts (Pd/C, Pt) | Mild conditions, high selectivity |

- Sun Xiaohong et al. reported a process where amino nitriles are hydrolyzed under acidic conditions, yielding amino alcohols with yields around 90%, but with significant waste and energy consumption.

- The process often involves harsh reaction conditions (high temperature, strong acids), leading to environmental concerns and complex purification steps.

Challenges in Chemical Synthesis

- High energy consumption due to elevated temperatures.

- Large volumes of nitrile sewage containing toxic compounds like HCN.

- lengthy purification steps to remove by-products.

- Environmental pollution and low atom economy.

Microbial Catalysis Methods

Enzymatic Hydrolysis Using Nitrile Hydratase

Recent advances leverage microbial enzymes, particularly nitrile hydratase, to catalyze the hydration of nitriles to amides under mild conditions, offering an environmentally friendly alternative.

| Microbial Strain | Source | Catalyzed Reaction | Conditions | Advantages |

|---|---|---|---|---|

| Rhodococcus qingshengii | CCTCC No: M 2010050 | Hydration of 2,3-dimethylbutanenitrile to amino amide | pH 6.0–10.0, 20–40°C | Mild, high selectivity, low waste |

| Nocardia globerula | CCTCC No: M 209214 | Similar process | Same as above | Environmentally benign |

| Rhodococcus erythropolis | CCTCC No: M 209244 | Same | Same | Suitable for industrial scale |

- The microbial process involves fermenting bacteria that produce nitrile hydratase enzymes capable of converting nitriles directly into amino alcohols.

- Microbial catalysis operates at near ambient temperatures and neutral pH, significantly reducing energy costs.

- Enzymes can be immobilized for repeated use, further improving process economics.

Production Process Overview

The microbial process typically involves:

- Culturing strains such as Rhodococcus qingshengii or Nocardia globerula in nutrient-rich media.

- Harvesting the enzyme-rich wet cells or purified enzymes.

- Reacting nitrile substrates in buffered aqueous solutions at controlled pH and temperature.

- Isolating the amino alcohol hydrochloride via acidification and crystallization.

Advantages Over Chemical Methods

- Reaction conditions are mild, reducing energy consumption.

- Waste generation is minimal; no toxic nitrile sewage.

- High stereo- and regioselectivity, yielding high-purity products.

- Suitable for large-scale industrial production with environmental compliance.

Research Findings and Data Summary

| Preparation Method | Reaction Conditions | Yield | Environmental Impact | Cost Efficiency | Industrial Feasibility |

|---|---|---|---|---|---|

| Chemical Synthesis | High temperature, strong acids, organic solvents | 81–95% | High waste, pollution | Moderate to low | Challenging due to waste management |

| Microbial Catalysis | pH 6.0–10.0, 20–40°C, aqueous buffer | >90% | Low waste, eco-friendly | High (enzyme reuse, mild conditions) | Highly feasible, scalable |

Notes and Considerations for Preparation

- Microbial enzyme sources such as Rhodococcus qingshengii are preferred due to their robustness and high activity.

- Reaction buffers like citric acid-sodium citrate or phosphate-buffered saline maintain optimal pH.

- Substrate concentration should be optimized (0.03–0.3 M) for maximum yield and enzyme stability.

- Enzyme immobilization techniques can enhance process stability and reusability.

- Downstream processing involves acidification, crystallization, and purification of the hydrochloride salt.

Summary and Outlook

The preparation of This compound is increasingly shifting from traditional chemical synthesis to microbial enzymatic methods, driven by environmental and economic considerations. Microbial catalysis offers a sustainable, efficient, and scalable approach, with research demonstrating yields exceeding 90% under mild conditions. Future developments are likely to focus on strain engineering, enzyme immobilization, and process integration to further optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

Biochemical Pathways

The compound serves as a crucial precursor in the synthesis of biologically active molecules. Its amino group can participate in various biochemical reactions, making it valuable for studying metabolic pathways and enzyme interactions.

Organic Synthesis

In organic chemistry, 2-Amino-2,3-dimethylbutan-1-ol hydrochloride is utilized as a building block for synthesizing more complex compounds. It participates in multiple types of chemical reactions including:

- Oxidation: Converts to ketones or aldehydes using agents like potassium permanganate.

- Reduction: Forms corresponding alcohols or amines via reducing agents such as lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic uses. It is known to be involved in the synthesis of amino acid derivatives that have pharmaceutical relevance. For instance, modifications of this compound can lead to new drug candidates targeting various diseases .

Specialty Chemicals Production

In industry, this compound is employed in producing specialty chemicals. Its unique structure allows it to act as a reagent in various industrial processes, enhancing chemical yields and product specificity.

Chemical Reagent

It is used as a reagent in laboratory settings for conducting organic reactions and developing new synthetic pathways for chemical compounds .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel amino acid derivatives that exhibited anti-inflammatory properties. The synthesized compounds were tested on cell cultures, showing significant biological activity compared to existing drugs .

Case Study 2: Industrial Application in Specialty Chemicals

In an industrial setting, the compound was utilized to produce a series of specialty chemicals that are integral to manufacturing processes. The reaction conditions were optimized to maximize yield and minimize by-products, showcasing its efficiency as a building block in chemical synthesis .

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s key features include a branched amino alcohol backbone with a tertiary amine and a primary alcohol group. Comparisons with analogs highlight variations in functional groups, molecular weight, and applications:

Key Observations :

- Amide vs. Alcohol: While 2-Amino-2,3-dimethylbutan-1-ol HCl is an amino alcohol, analogs like (R)-2-Aminobutanamide HCl and Tocainide HCl are amides. Amides generally exhibit lower solubility in polar solvents compared to amino alcohols but greater metabolic stability .

- Pharmacological Activity: Tocainide HCl, a sodium channel blocker, demonstrates the significance of aromatic substituents (2,6-dimethylphenyl group) in drug design, unlike the non-aromatic target compound .

- Synthetic Utility: The methyl ester in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl facilitates nucleophilic substitution reactions, a feature absent in the alcohol-based target compound .

Physicochemical and Stability Comparisons

- Solubility: Tocainide HCl and related amides are typically soluble in water and ethanol due to ionic and polar functional groups . In contrast, the solubility of 2-Amino-2,3-dimethylbutan-1-ol HCl remains undocumented, though amino alcohols generally exhibit moderate aqueous solubility .

- Stability: Tocainide HCl is stable under dry storage at room temperature, while ester-containing analogs (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) may hydrolyze in aqueous or acidic conditions .

Biological Activity

2-Amino-2,3-dimethylbutan-1-ol hydrochloride is a derivative of amino alcohols and has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C6H15ClN2O

- Molecular Weight : 164.65 g/mol

- CAS Number : 1803590-77-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its action may involve:

- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, thereby impacting neurological functions.

Biological Activities

Research indicates several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress and damage. This property is significant in the context of preventing chronic diseases.

3. Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Data Summary Table

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neuronal cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective role against neurodegenerative processes.

Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound:

- Pharmacokinetics : The compound exhibits favorable absorption characteristics with a moderate half-life, making it suitable for potential therapeutic applications.

- Toxicology : Toxicological assessments indicate low acute toxicity levels, supporting its safety for further clinical evaluation.

- Synergistic Effects : Investigations into its use in combination with other antimicrobial agents have shown enhanced efficacy, indicating potential for developing combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2,3-dimethylbutan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or substitution reactions. For example, hydrochlorination of the free base using HCl in dioxane under controlled stirring at room temperature yields the hydrochloride salt with >95% purity . Key variables include solvent choice (e.g., dioxane for solubility), stoichiometric ratios of HCl, and reaction time. Post-synthesis purification via vacuum distillation or recrystallization ensures removal of unreacted amines.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR δ 9.00 ppm for amine protons in DMSO-) and mass spectrometry (MS) to confirm molecular weight (e.g., m/z 169.61 for ) . Elemental analysis (C, H, N, Cl) should align with theoretical values within ±0.3% deviation to verify purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of hydrochloride aerosols. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste . Storage requires airtight containers in cool, dry conditions (<25°C) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky dimethyl substituent at C2 and C3 creates steric hindrance, reducing reaction rates in SN2 mechanisms. Kinetic studies using alkyl halides (e.g., methyl iodide) show lower yields (~60%) compared to less hindered analogs (~85%). Computational modeling (DFT) can quantify steric maps to optimize electrophile selection .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values during chiral synthesis?

- Methodological Answer : Discrepancies in ee (e.g., 90% vs. 98%) may arise from chiral HPLC column variability (e.g., Chiralpak AD vs. OD). Cross-validation using polarimetry and circular dichroism (CD) is advised. For example, resolving the (S)-enantiomer requires chiral columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, validated against reference standards .

Q. How does this compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?

- Methodological Answer : As a β-amino alcohol derivative, it may act as a transition-state analog in enzyme inhibition. For instance, structural analogs like (2-Amino-2,3-dihydro-1H-inden-2-yl)-phosphonic Acid inhibit phenylalanine ammonia-lyase (PAL) via competitive binding (IC = 1.2 µM) . Docking simulations (AutoDock Vina) can predict binding affinities to targets like G-protein-coupled receptors (GPCRs).

Q. What analytical methods are optimal for quantifying trace impurities in bulk samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column resolves impurities (e.g., unreacted amines, dimeric byproducts). Limit of detection (LOD) ≤ 0.1% is achievable with gradient elution (acetonitrile/0.1% TFA in HO) . Mass spectrometry (LC-MS) further identifies unknown impurities via fragmentation patterns.

Q. How can solvent polarity and pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–9) show degradation <5% at pH 5–7 (25°C, 30 days). Acidic conditions (pH <3) promote hydrolysis of the amino alcohol to ketones, while alkaline conditions (pH >9) induce racemization. Use non-aqueous solvents (e.g., DMF) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.